2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol
Overview
Description
SYR127063, also known as BDBM92454, is a potent and selective HER2 inhibitor (IC50 data: HER2 = 11 nM; EGFR = 429 nM; HER4 > 10000 nM). SYR127063 binds to HER2 in an active-like conformation.
Mechanism of Action
Target of Action
SYR127063, also known as 2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol, primarily targets the Human Epidermal Growth Factor Receptor 2 (HER2) . HER2 is a member of the ErbB/HER family of receptor tyrosine kinases that promotes the proliferation of a subset of human breast cancers .
Mode of Action
SYR127063 interacts with its target, HER2, by binding to it . This binding inhibits the activity of HER2, thereby disrupting the signal transduction and tumor cell proliferation .
Biochemical Pathways
The primary pathway affected by SYR127063 is the HER2 signaling pathway . HER2 is the preferred heterodimerization partner for the other HER-family receptors and HER2-containing heterodimers have increased affinity for ligands that bind to those heterodimer partners . The downstream effect is strong signal transduction and tumor cell proliferation .
Pharmacokinetics
It is known that the compound has a stronger binding affinity with her2 compared to other her2 inhibitors, suggesting that its efficacy is stronger .
Result of Action
The result of SYR127063’s action is the inhibition of HER2 activity, which disrupts signal transduction and tumor cell proliferation . This leads to a decrease in the growth and spread of HER2+ breast cancer cells .
Biochemical Analysis
Biochemical Properties
SYR127063 plays a crucial role in biochemical reactions, particularly in the inhibition of the HER2 protein . It interacts with the kinase domain of the HER2 protein, leading to the inhibition of its activity . The nature of these interactions is complex and involves the formation of a complex between SYR127063 and the HER2 protein .
Cellular Effects
SYR127063 has profound effects on various types of cells, particularly cancer cells that overexpress the HER2 protein . It influences cell function by inhibiting the activity of the HER2 protein, thereby disrupting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of SYR127063 involves its binding to the kinase domain of the HER2 protein . This binding interaction leads to the inhibition of the HER2 protein, resulting in changes in gene expression and disruption of cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of SYR127063 change over time in laboratory settings . It has been observed that SYR127063 has a strong binding affinity with the HER2 protein, suggesting that its efficacy is strong
Dosage Effects in Animal Models
The effects of SYR127063 vary with different dosages in animal models
Properties
IUPAC Name |
2-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N4O3/c24-18-13-16(4-5-20(18)34-17-3-1-2-15(12-17)23(25,26)27)30-22-21-19(28-14-29-22)6-7-31(21)8-10-33-11-9-32/h1-7,12-14,32H,8-11H2,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMUJJHJYMYOJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCOCCO)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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